molecular formula C12H10N4O2 B11704928 4-Nitrobenzaldehyde 2-pyridinylhydrazone

4-Nitrobenzaldehyde 2-pyridinylhydrazone

Cat. No.: B11704928
M. Wt: 242.23 g/mol
InChI Key: KQNUITZVZGJQLS-NTEUORMPSA-N
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Description

2-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDINE is a chemical compound known for its unique structure and properties. It is a hydrazone derivative, which means it contains a hydrazone functional group (-NHN=CH-). This compound is often used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

The synthesis of 2-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDINE typically involves the condensation reaction between 4-nitrobenzaldehyde and 2-hydrazinopyridine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

2-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDINE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDINE involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can influence its reactivity and biological activity .

Comparison with Similar Compounds

Similar compounds to 2-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDINE include:

The uniqueness of 2-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDINE lies in its specific structure, which combines the properties of both the nitro group and the hydrazone linkage, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

IUPAC Name

N-[(E)-(4-nitrophenyl)methylideneamino]pyridin-2-amine

InChI

InChI=1S/C12H10N4O2/c17-16(18)11-6-4-10(5-7-11)9-14-15-12-3-1-2-8-13-12/h1-9H,(H,13,15)/b14-9+

InChI Key

KQNUITZVZGJQLS-NTEUORMPSA-N

Isomeric SMILES

C1=CC=NC(=C1)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=NC(=C1)NN=CC2=CC=C(C=C2)[N+](=O)[O-]

solubility

<0.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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